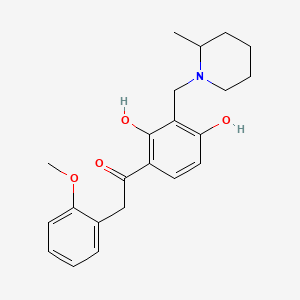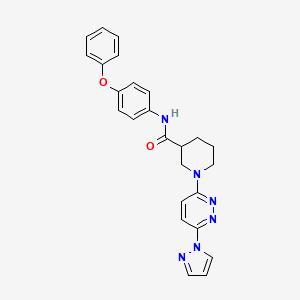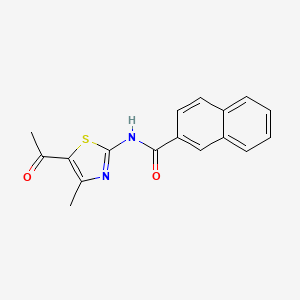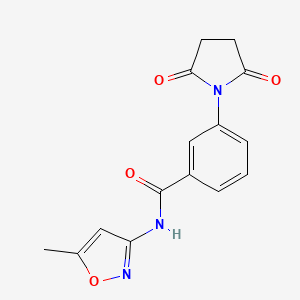
1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxy-3-((2-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C22H27NO4 and its molecular weight is 369.461. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymers and Material Science
The chemical compound has structural similarities with various compounds that have been studied for their applications in polymers and material science. For instance, research on polymers derived from bipiperidine, ethylene-bipiperidine, or trimethylene-bipiperidine with dichloroformates of phenylene variants shows potential in creating materials with significant thermostability and specific structural characteristics, such as nematic polyurethanes. These materials exhibit semi-crystalline or amorphous properties based on their derivative bases, with applications ranging from advanced coatings to electronic materials due to their thermostability up to 360°C and the formation of a smectic layer structure in solid state (Kricheldorf & Awe, 1989).
Organic Synthesis and Chemical Reactions
The compound also relates closely to organic synthesis processes and the creation of various chemical reactions. In studies related to the synthesis of aza-BODIPYs, for instance, starting materials similar to the chemical have been used to develop novel compounds with extended π-conjugation. These compounds, like aza-BODIPYs bearing naphthyl groups, have shown significant shifts in absorption and emission maxima, indicating their potential in applications requiring specific light absorption and emission characteristics, such as in photodynamic therapy or as sensors (Xin-Dong Jiang et al., 2015).
Antimicrobial Applications
Further, the synthesis of compounds through one-pot multicomponent reactions, as seen with 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles, demonstrates the compound's relevance in antimicrobial research. These synthesized compounds have been evaluated for in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal strains, showcasing their potential as leads in the development of new antimicrobial agents (D. Ashok et al., 2014).
Catalysis and Chemical Transformations
The chemical compound's relevance extends to catalysis, where similar compounds have been used in synthesizing Schiff base copper(II) complexes. These complexes have shown efficiency and selectivity as catalysts in alcohol oxidation, underlining the potential of such compounds in facilitating chemical transformations and synthesis processes, thereby contributing to greener chemistry practices (S. Hazra et al., 2015).
Propriétés
IUPAC Name |
1-[2,4-dihydroxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-15-7-5-6-12-23(15)14-18-19(24)11-10-17(22(18)26)20(25)13-16-8-3-4-9-21(16)27-2/h3-4,8-11,15,24,26H,5-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTNWOQZCAMSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride](/img/structure/B2473591.png)


![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide](/img/structure/B2473594.png)

![7-[Pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol](/img/structure/B2473598.png)
![5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2473602.png)
![3-ethyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2473603.png)

![1-[(3S,10R,13S)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2473606.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2473607.png)

